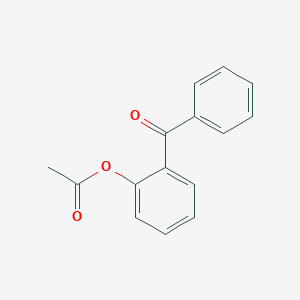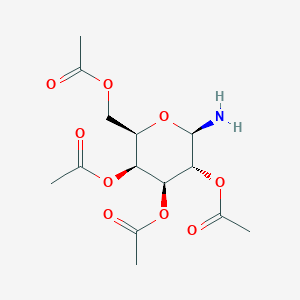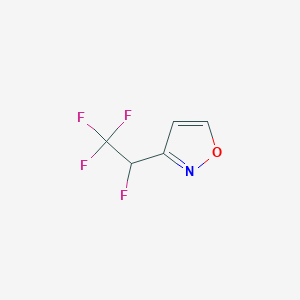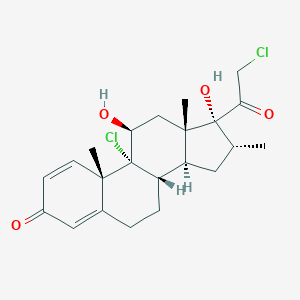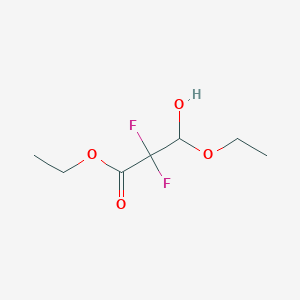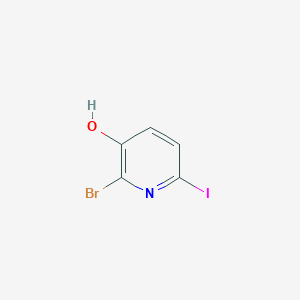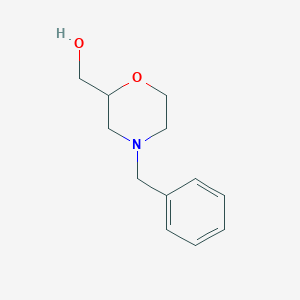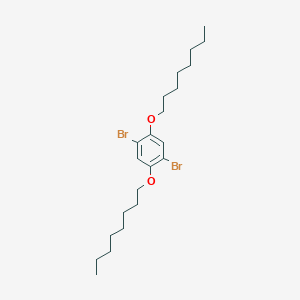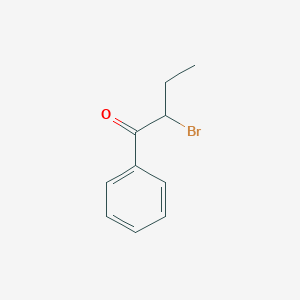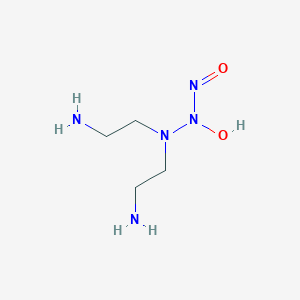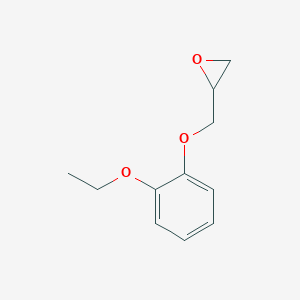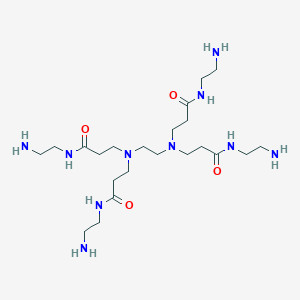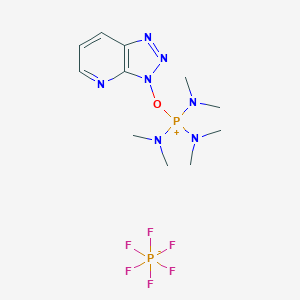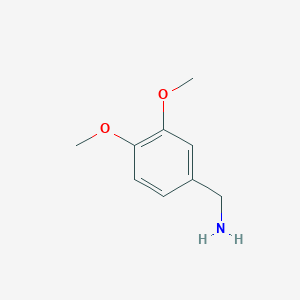
Di(triethyleneglycoltetradecylether) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(triethyleneglycoltetradecylether) phosphate (DTGD) is a surfactant that has gained attention in recent years due to its unique properties. It is used in various scientific research applications, including drug delivery, gene therapy, and nanotechnology. DTGD is a versatile compound that can be synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
Di(triethyleneglycoltetradecylether) phosphate acts as a surfactant, reducing the surface tension of liquids and allowing for the formation of emulsions. It has also been shown to interact with cell membranes, leading to increased uptake of drugs and genes by cells.
Effets Biochimiques Et Physiologiques
Di(triethyleneglycoltetradecylether) phosphate has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that can be easily synthesized and purified. It has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in various biomedical applications. However, Di(triethyleneglycoltetradecylether) phosphate can be expensive to produce, and the synthesis process can be time-consuming.
Orientations Futures
There are several future directions for the use of Di(triethyleneglycoltetradecylether) phosphate in scientific research. One potential application is in the development of targeted drug delivery systems, where Di(triethyleneglycoltetradecylether) phosphate can be used to enhance the delivery of drugs to specific cells or tissues. Di(triethyleneglycoltetradecylether) phosphate can also be used in the development of new gene therapy approaches, where it can be used to improve the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate can be used in the development of new nanotechnology-based applications, where it can be used to produce nanoparticles with unique properties.
Conclusion
Di(triethyleneglycoltetradecylether) phosphate is a versatile compound that has shown promising results in various scientific research applications. It can be synthesized using different methods and has been shown to be non-toxic and biocompatible. Di(triethyleneglycoltetradecylether) phosphate has the potential to be used in the development of new drug delivery systems, gene therapy approaches, and nanotechnology-based applications. Further research is needed to fully understand the potential of Di(triethyleneglycoltetradecylether) phosphate in these applications.
Méthodes De Synthèse
Di(triethyleneglycoltetradecylether) phosphate can be synthesized using a variety of methods, including the reaction of triethylene glycol with tetradecyl alcohol and phosphoryl chloride. The reaction produces Di(triethyleneglycoltetradecylether) phosphate as a white solid, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Di(triethyleneglycoltetradecylether) phosphate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs and can also improve the stability of drug formulations. Di(triethyleneglycoltetradecylether) phosphate has also been used in gene therapy to enhance the delivery of therapeutic genes to target cells. In addition, Di(triethyleneglycoltetradecylether) phosphate has been used in nanotechnology to produce nanoparticles with unique properties.
Propriétés
Numéro CAS |
126223-50-5 |
|---|---|
Nom du produit |
Di(triethyleneglycoltetradecylether) phosphate |
Formule moléculaire |
C40H83O10P |
Poids moléculaire |
755.1 g/mol |
Nom IUPAC |
bis[2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C40H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-43-29-31-45-33-35-47-37-39-49-51(41,42)50-40-38-48-36-34-46-32-30-44-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
Clé InChI |
MSUWVZAMHZCDTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCCCC |
Autres numéros CAS |
126223-50-5 |
Synonymes |
di(triethyleneglycoltetradecylether) phosphate DTGTEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



